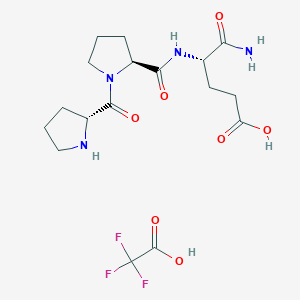

H-D-Pro-Pro-Glu-NH2 Trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“H-D-Pro-Pro-Glu-NH2 Trifluoroacetate” is a tripeptide catalyst . It is used in the presence of as little as 1 mol% pPE-amide, where a broad range of aldehydes and nitroolefins react readily with each other . The resulting γ-nitroaldehydes were obtained in excellent yields and stereoselectivities at room temperature .

Molecular Structure Analysis

The molecular structure of “H-D-Pro-Pro-Glu-NH2 Trifluoroacetate” is characterized by a molecular weight of 340.38 and a chemical formula of C₁₅H₂₄N₄O₅ .Chemical Reactions Analysis

In the presence of as little as 1 mol% pPE-amide, a broad range of aldehydes and nitroolefins react readily with each other . The resulting γ-nitroaldehydes were obtained in excellent yields and stereoselectivities at room temperature .Physical And Chemical Properties Analysis

The physical properties of amino acids are consistent with their dipolar ionic structure . They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures, in contrast to amines and carboxylic acids . Amino acids possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .作用機序

Target of Action

H-D-Pro-Pro-Glu-NH2 Trifluoroacetate is a tripeptide catalyst . It primarily targets a broad range of aldehydes and nitroolefins .

Mode of Action

The compound interacts with its targets (aldehydes and nitroolefins) in the presence of as little as 1 mol% pPE-amide . This interaction leads to the formation of γ-nitroaldehydes .

Biochemical Pathways

It’s known that the compound plays a role in the reaction between aldehydes and nitroolefins, leading to the formation of γ-nitroaldehydes .

Pharmacokinetics

The compound has a molecular weight of 340375, a density of 13±01 g/cm3, and a boiling point of 7567±600 °C at 760 mmHg . These properties may influence its bioavailability.

Result of Action

The primary result of the action of H-D-Pro-Pro-Glu-NH2 Trifluoroacetate is the formation of γ-nitroaldehydes . These γ-nitroaldehydes are obtained in excellent yields and stereoselectivities at room temperature .

Action Environment

It’s known that the compound can function effectively at room temperature .

特性

IUPAC Name |

(4S)-5-amino-5-oxo-4-[[(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O5.C2HF3O2/c16-13(22)9(5-6-12(20)21)18-14(23)11-4-2-8-19(11)15(24)10-3-1-7-17-10;3-2(4,5)1(6)7/h9-11,17H,1-8H2,(H2,16,22)(H,18,23)(H,20,21);(H,6,7)/t9-,10+,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPBMLYDEKFCCK-MRDWIYSCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25F3N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[b,d]furan-3-ylboronic acid](/img/structure/B6334404.png)

![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)

![6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6334470.png)

![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)